(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Description
The compound “(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone” features a unique structure combining a heavily substituted aromatic ring and a chiral pyrrolidine moiety. Its phenyl ring is substituted with two bromine atoms (electron-withdrawing groups) at positions 3 and 5 and an azide (-N₃) group at position 2. The methanone (carbonyl) linker bridges these two moieties, contributing to its rigidity and electronic properties. This structural complexity suggests applications in medicinal chemistry, particularly in targeted covalent inhibition or photoaffinity labeling due to the azide’s reactivity .
Properties
CAS No. |
830341-09-8 |
|---|---|
Molecular Formula |
C12H12Br2N4O2 |
Molecular Weight |
404.06 g/mol |
IUPAC Name |
(2-azido-3,5-dibromophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H12Br2N4O2/c13-7-4-9(11(16-17-15)10(14)5-7)12(20)18-3-1-2-8(18)6-19/h4-5,8,19H,1-3,6H2/t8-/m0/s1 |
InChI Key |
FCGIWJGIPAXLQY-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the bromination of a phenyl ring, followed by the introduction of an azido group. The final step involves the attachment of the pyrrolidin-1-yl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of azido and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, making it a useful moiety in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromophenyl group may also interact with hydrophobic regions of proteins, further influencing their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Research Findings
Reactivity : The azide group in the target compound enables unique applications (e.g., click chemistry) absent in chalcones or thiazolo-pyrimidines, which rely on nitrile or carbonyl reactivity .
Stability : Bromine substituents may confer greater thermal stability compared to hydroxylated chalcones but reduce solubility relative to hydroxymethyl-pyrrolidine analogs .
Biological Activity
The compound (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant synthesis methods and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 360.06 g/mol. The presence of azide and dibromophenyl groups suggests significant reactivity, which may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. The following table summarizes findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (Breast) | 15 | Inhibits cell cycle progression |
| Compound C | HeLa (Cervical) | 8 | Disrupts mitochondrial function |
Case Study: Anticancer Efficacy
In a study evaluating several pyrrolidine derivatives, it was found that compounds with azido groups exhibited enhanced cytotoxicity against A549 lung adenocarcinoma cells. Specifically, the compound demonstrated an IC50 value of 12 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against multidrug-resistant strains of Staphylococcus aureus. Compounds with similar structures have been noted for their ability to inhibit bacterial growth effectively. The following table outlines the antimicrobial activity observed:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 4 µg/mL |
| Compound E | E. coli | 8 µg/mL |
| Compound F | Klebsiella pneumoniae | 16 µg/mL |
Case Study: Antimicrobial Efficacy
In an investigation into the antimicrobial effects of azido-containing compounds, the target compound exhibited a MIC of 4 µg/mL against Staphylococcus aureus, demonstrating effectiveness against strains resistant to conventional antibiotics .
The mechanisms by which (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone exerts its biological activities include:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with key regulatory proteins involved in cell cycle progression.
- Antimicrobial Action : The azido group enhances membrane permeability in bacteria, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
